![molecular formula C6H7ClN6S B1459470 4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1858251-32-7](/img/structure/B1459470.png)
4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (ACPT) is a small organic molecule that has been studied extensively for its potential applications in a variety of scientific research areas. ACPT has been studied for its ability to act as an inhibitor of enzymes, and its ability to interact with proteins and other molecules. ACPT has also been studied for its potential use in medical applications, such as as an anti-inflammatory agent and a potential cancer treatment. In
Scientific Research Applications
4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in a variety of scientific research areas. This compound has been studied for its ability to act as an inhibitor of enzymes, and its ability to interact with proteins and other molecules. This compound has also been studied for its potential use in medical applications, such as as an anti-inflammatory agent and a potential cancer treatment.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is still not completely understood. However, it is thought that this compound interacts with proteins and enzymes in the body to inhibit their activity. This compound is thought to interact with the active sites of enzymes, preventing them from binding to their substrates, and thus inhibiting their activity. This compound is also thought to interact with proteins, preventing them from binding to their ligands and thus preventing their activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, this compound has been studied for its potential use as an anti-inflammatory agent and a potential cancer treatment. This compound has also been studied for its ability to interact with proteins and other molecules, and its ability to inhibit enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol in lab experiments include its low cost, its ease of synthesis, and its ability to interact with proteins and enzymes. The main limitation of using this compound in lab experiments is that its mechanism of action is still not completely understood, and thus its effects on biochemical and physiological processes are still not completely understood.
Future Directions
For 4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol research include further understanding of its mechanism of action, further studies on its biochemical and physiological effects, and further studies on its potential use as an anti-inflammatory agent and a potential cancer treatment. Additionally, further research into its potential applications in other scientific research areas, such as drug delivery and biotechnology, could be beneficial.
properties
IUPAC Name |
4-amino-3-(4-chloro-2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN6S/c1-12-4(3(7)2-9-12)5-10-11-6(14)13(5)8/h2H,8H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTKHBSSCUQWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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